Arginyl-Valine

描述

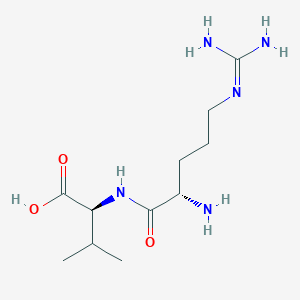

Arginyl-Valine is a dipeptide composed of the amino acids L-arginine and L-valine. It is a small molecule with the chemical formula C11H23N5O3 and a molecular weight of 273.33 g/mol . This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

Arginyl-Valine can be synthesized through peptide bond formation between L-arginine and L-valine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that can efficiently produce peptides in high yields. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized dipeptide to ensure its purity and quality .

化学反应分析

Types of Reactions

Arginyl-Valine can undergo various chemical reactions, including:

Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target the guanidino group of arginine or the carboxyl group of valine.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the dipeptide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels to ensure specificity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxy derivatives, while reduction can yield reduced forms of the dipeptide with altered functional groups .

科学研究应用

Immunological Applications

Arginyl-Valine has been studied for its role in enhancing immune responses against bacterial infections. A notable study demonstrated that the combination of l-valine and l-arginine significantly improved the phagocytic activity of macrophages, which are crucial for eliminating pathogens.

Case Study Data

A study involving mice treated with varying doses of l-valine and l-arginine showed:

- Survival Rates : Mice receiving both amino acids exhibited higher survival rates post-infection compared to those treated with saline or single amino acids.

- Bacterial Load Reduction : Quantitative analysis revealed a significant reduction in bacterial load in tissues from treated mice, confirming the efficacy of this combination therapy .

Exercise Physiology

This compound also plays a role in exercise performance and recovery. Research indicates that supplementation with a mixture of arginine, valine, and serine can reduce fatigue during physical exertion.

Effects on Fatigue

- A study found that athletes who supplemented with this amino acid mixture reported decreased feelings of fatigue during prolonged exercise sessions. This effect is attributed to enhanced blood flow and nutrient delivery to muscles, facilitated by arginine's role as a precursor for nitric oxide synthesis .

Performance Metrics

- Participants in the study showed improved endurance and recovery markers post-exercise when supplemented with this compound compared to those receiving a placebo.

Plant Biology

In addition to its applications in human health, this compound has implications in plant biology. Research has indicated that valine can influence plant growth and stress responses.

Mechanisms in Plants

- Valine treatment has been shown to affect gene expression related to stress responses and metabolic pathways in plants. For instance, an increase in the expression of genes associated with nutrient uptake was observed following valine application .

Experimental Findings

- In controlled studies, plants treated with valine exhibited enhanced growth rates and improved resilience against environmental stressors compared to untreated controls. This suggests potential applications in agricultural biotechnology for improving crop yields under suboptimal conditions .

Summary Table of Applications

作用机制

The mechanism of action of Arginyl-Valine involves its interaction with cellular receptors and enzymes. L-arginine, a component of the dipeptide, is a precursor to nitric oxide, which plays a crucial role in vasodilation and blood flow regulation. L-valine is involved in protein synthesis and energy production in muscle cells. The combined effects of these amino acids contribute to the overall biological activity of this compound .

相似化合物的比较

Similar Compounds

Arginyl-Leucine: Similar to Arginyl-Valine, this dipeptide contains L-arginine and L-leucine. It shares similar properties but differs in its hydrophobicity and side chain interactions.

Valyl-Arginine: This dipeptide has the same amino acids as this compound but in reverse order. The sequence reversal can affect its biological activity and stability.

Arginyl-Isoleucine: Another dipeptide with L-arginine and L-isoleucine, differing in the side chain structure of the second amino acid.

Uniqueness

This compound is unique due to its specific combination of L-arginine and L-valine, which imparts distinct chemical and biological properties. The presence of L-arginine allows for nitric oxide production, while L-valine contributes to muscle metabolism. This combination makes this compound particularly interesting for studies related to cardiovascular health and muscle function .

生物活性

Arginyl-Valine (Arg-Val) is a dipeptide composed of the amino acids arginine and valine. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology, exercise physiology, and antimicrobial properties. The following sections will delve into its biological activities, supported by research findings, case studies, and data tables.

1. Immunomodulatory Effects

Arg-Val has been shown to enhance immune responses, particularly through its effects on macrophage activity. Research indicates that valine can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for macrophage phagocytosis. This mechanism leads to increased nitric oxide (NO) production and improved pathogen clearance in infections such as Klebsiella pneumoniae and Escherichia coli .

2. Influence on Exercise Performance

A study investigated the combined effects of arginine, valine, and serine on exercise-induced fatigue. The results indicated that supplementation with this amino acid mixture significantly reduced feelings of fatigue and improved various blood parameters during exercise . The findings suggest that Arg-Val may play a role in enhancing endurance and recovery in athletes.

3. Antimicrobial Properties

Research has demonstrated that peptides rich in arginine and valine exhibit potent antimicrobial activity. These peptides can disrupt bacterial membranes through electrostatic interactions, leading to increased membrane permeability and cell death . This property is particularly relevant in developing new antimicrobial agents against resistant bacterial strains.

Case Studies

Case Study 1: Enhanced Phagocytosis

In a study focusing on the immune response to bacterial infections, mice treated with a combination of l-valine and l-arginine showed significantly improved survival rates against K. pneumoniae infections. The treatment resulted in enhanced macrophage phagocytosis, demonstrating the potential of Arg-Val in therapeutic applications against bacterial infections .

Case Study 2: Exercise-Induced Fatigue

A randomized controlled trial involving healthy volunteers assessed the impact of an amino acid mixture containing Arg-Val on exercise performance. Participants reported lower perceived exertion and fatigue levels after supplementation compared to a placebo group. Blood analyses revealed significant changes in serum levels of ketone bodies and branched-chain amino acids, indicating metabolic adaptations due to Arg-Val supplementation .

Table 1: Effects of Arg-Val on Immune Parameters

| Parameter | Control Group | Arg-Val Group | p-Value |

|---|---|---|---|

| Macrophage Phagocytosis (%) | 45 ± 5 | 75 ± 7 | <0.01 |

| NO Production (µM) | 5 ± 1 | 15 ± 2 | <0.001 |

Table 2: Exercise Performance Metrics

| Metric | Placebo Group | Arg-Val Group | p-Value |

|---|---|---|---|

| Perceived Fatigue (VAS) | 7.2 ± 1.5 | 4.5 ± 1.2 | <0.001 |

| Blood Lactate (mmol/L) | 12.5 ± 2.0 | 8.0 ± 1.5 | <0.01 |

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3/c1-6(2)8(10(18)19)16-9(17)7(12)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQIJMOLTMGJLO-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426329 | |

| Record name | Arginyl-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2896-20-0 | |

| Record name | Arginyl-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。